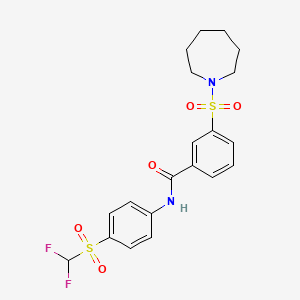

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide

Description

This compound features a benzamide core substituted with an azepane-1-sulfonyl group at the 3-position and a difluoromethylsulfonyl group on the para-position of the phenylamine moiety. Its molecular formula is C₂₁H₂₃F₂N₃O₅S₂, with a molecular weight of 499.55 g/mol.

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-[4-(difluoromethylsulfonyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N2O5S2/c21-20(22)30(26,27)17-10-8-16(9-11-17)23-19(25)15-6-5-7-18(14-15)31(28,29)24-12-3-1-2-4-13-24/h5-11,14,20H,1-4,12-13H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPDYALFYQIYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoic acid derivative with an amine under dehydrating conditions.

Introduction of the Azepan-1-ylsulfonyl Group: The azepan-1-ylsulfonyl group can be introduced via sulfonylation of the benzamide core using azepane and a sulfonyl chloride reagent.

Introduction of the Difluoromethylsulfonyl Group: The difluoromethylsulfonyl group can be introduced by reacting the intermediate with a difluoromethylsulfonyl chloride reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes or Receptors: Modulating their activity or inhibiting their function.

Interfering with Cellular Processes: Affecting processes such as cell division, signal transduction, or metabolic pathways.

Inducing Chemical Modifications: Causing oxidative stress, DNA damage, or protein modifications.

Comparison with Similar Compounds

Key Structural Features and Variations

The compound is compared to three analogs from the evidence, highlighting substituent differences and their implications:

Substituent Effects on Physicochemical Properties

- Difluoromethylsulfonyl (Target Compound) : The electron-withdrawing nature of the difluoromethyl group increases metabolic stability compared to ethylsulfonyl () or unfluorinated analogs .

- Thiazol-phenoxy (): The thiazole ring may improve antimicrobial activity, as seen in other benzamide derivatives with heterocyclic substituents .

Biological Activity

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide is a sulfonamide compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

The compound's molecular formula is , with a molecular weight of approximately 426.53 g/mol. The structural features include an azepane ring, sulfonamide moiety, and difluoromethyl substitution, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H22F2N2O4S |

| Molecular Weight | 426.53 g/mol |

| CAS Number | 878059-62-2 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Sulfonamides, in general, act by mimicking p-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. This mechanism can lead to antimicrobial effects, making the compound a candidate for antibiotic development .

Biological Activity and Efficacy

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains by disrupting folate metabolism.

- Antitumor Potential : Some sulfonamide derivatives have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Certain studies suggest that sulfonamides can reduce inflammation markers, potentially beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related sulfonamide compounds against resistant bacterial strains. Results indicated significant inhibition at low concentrations, suggesting potential use in treating infections caused by resistant bacteria .

- Antitumor Activity : In vitro studies on structurally similar compounds have shown that they can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties of sulfonamides. Results showed reduced levels of pro-inflammatory cytokines following treatment, indicating a potential role in managing inflammatory diseases .

Safety and Toxicology

The safety profile of this compound has not been extensively characterized. However, typical side effects associated with sulfonamides include allergic reactions, gastrointestinal disturbances, and hematological effects. Long-term studies are necessary to fully understand the compound's safety profile.

Q & A

Q. What are the optimal synthetic routes and purification methods for 3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide?

The synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:

- Sulfonylation : Reacting the benzamide precursor with azepane-1-sulfonyl chloride under basic conditions (e.g., sodium hydroxide) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 6–12 hours .

- Purification : Use column chromatography (silica gel, eluent: 10% methanol/dichloromethane) followed by recrystallization from ethanol/water mixtures. Validate purity via HPLC (C18 column, acetonitrile/0.1% formic acid gradient) and ¹H/¹³C NMR .

Q. How can researchers characterize the structural and functional groups of this compound?

- Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 3.1–3.5 ppm for azepane CH₂ groups) and FT-IR (S=O stretches at 1150–1250 cm⁻¹) confirm sulfonamide and benzamide moieties .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .

Q. What are the key physicochemical properties influencing its experimental handling?

- Solubility : Limited aqueous solubility (logP ~3.5); use DMSO or DMF for stock solutions.

- Stability : Stable at −20°C for long-term storage; avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What mechanistic approaches are used to study its interaction with biological targets?

- Enzyme Inhibition Assays : Screen against sulfotransferases or kinases using fluorescence-based activity assays (e.g., ADP-Glo™ Kinase Assay) .

- Structural Proteomics : Co-crystallization with target proteins (e.g., BCL-2 family members) or surface plasmon resonance (SPR) to measure binding kinetics .

Q. How can researchers design in vivo studies to evaluate therapeutic potential?

- Animal Models : Use xenograft models (e.g., glioblastoma or breast cancer) with daily oral dosing (10–50 mg/kg). Monitor tumor volume via caliper measurements and PET imaging .

- Toxicity Profiling : Assess hepatic/renal function (ALT, creatinine) and hematological parameters after 28-day exposure .

Q. How should conflicting data on bioactivity be resolved?

- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).

- Batch Analysis : Compare multiple synthetic batches for impurities (HPLC-MS) and re-test activity .

Q. What strategies optimize its stability under physiological conditions?

- Thermal Analysis : TGA/DSC to identify decomposition thresholds (>200°C).

- Solubility Enhancement : Use cyclodextrins or lipid nanoparticles for in vivo delivery .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Modifications : Replace difluoromethylsulfonyl with trifluoromethyl or methylsulfonyl groups.

- Assays : Test derivatives in enzyme inhibition and cytotoxicity screens (e.g., IC₅₀ comparisons) .

Q. What computational methods predict off-target interactions?

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 6G6K for BCL-2).

- Pharmacophore Modeling : Identify shared motifs with known kinase inhibitors .

Q. How can metabolic pathways be elucidated?

- In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS.

- Isotope Labeling : Synthesize ¹⁴C-labeled compound for tracking in excretion studies .

Methodological Considerations Table

| Aspect | Techniques | Key References |

|---|---|---|

| Synthesis Optimization | Column chromatography, recrystallization | |

| Target Validation | SPR, X-ray crystallography | |

| Toxicity Screening | ALT/Creatinine assays, histopathology | |

| Metabolic Profiling | LC-MS/MS, microsomal incubation | |

| Stability Assessment | TGA, DSC, accelerated degradation studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.